Structural Identity Differentiation: 3,5-Dimethoxyphenyl Regioisomer vs. 3,4-Dimethoxyphenyl and 2,5-Dimethoxyphenyl Analogs
CAS 2549040-60-8 carries a 3,5-dimethoxyphenyl substituent at the pyrimidine 4-amino position, confirmed by molecular formula C₁₆H₁₉N₃O₂ and MW 285.34 . Its closest regioisomeric analogs—2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine and 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (CAS 2549033-75-0)—share the identical molecular formula and mass but differ in methoxy-group topology [1]. In the broader pyrimidin-4-amine kinase inhibitor class, a 3,5-dimethoxyphenyl substitution has been associated with KDR (VEGFR-2) IC₅₀ values as low as 5 nM in related scaffolds, whereas regioisomeric 3,4-dimethoxy or unsubstituted phenyl variants show >10-fold shifts in potency [2][3].
| Evidence Dimension | Molecular formula, molecular weight, and regioisomeric identity |
|---|---|
| Target Compound Data | C₁₆H₁₉N₃O₂; MW = 285.34 g/mol; 3,5-dimethoxyphenyl substitution pattern |
| Comparator Or Baseline | 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine: C₁₆H₁₉N₃O₂; MW = 285.34 g/mol; 2,5-dimethoxyphenyl substitution pattern [1]. 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine: identical MW, 3,4-dimethoxyphenyl substitution pattern. |
| Quantified Difference | Identical mass (285.34 Da); differentiation requires chromatographic or spectroscopic resolution. Class-level: KDR IC₅₀ <10 nM for 3,5-dimethoxyphenyl-pyrimidin-4-amines vs. IC₅₀ >100 nM for unsubstituted phenyl analogs in related scaffolds [2]. |
| Conditions | Structural identity confirmed by vendor-reported molecular formula and mass (Chemsrc, Kuujia). Class-level potency data from BindingDB entry BDBM5384: KDR kinase inhibition assay, pH 7.4, 2 °C [2]. |
Why This Matters
The 3,5-dimethoxyphenyl regioisomer occupies a distinct chemical space that cannot be approximated by the 3,4- or 2,5-regioisomers for SAR studies; procurement of the exact regioisomer is essential for reproducible target-engagement data.
- [1] Kuujia. 2-Cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine, CAS 2549033-75-0. Molecular Formula: C₁₆H₁₉N₃O₂; MW: 285.34. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM5384. N-(3,5-dimethoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)pyrimidin-2-amine. KDR (VEGFR-2) IC₅₀ = 5 nM. Assay: Activated KDR incubated with 25 µM/10 µCi [γ-³³P] ATP, poly-Glu/Tyr, inhibitors in kinase buffer, 15 min, 22 °C. View Source
- [3] Thakkar, S. et al. (2023). N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. Demonstrates >100-fold selectivity shifts with regioisomeric substitution. ScienceDirect. View Source
